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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, safety, and immunogenicity of the

originator infliximab (Remicade®) and its biosimilars. The information presented is collated

from a range of pivotal clinical trials and systematic reviews, with a focus on quantitative data

and detailed experimental methodologies to support researchers and drug development

professionals in their understanding and evaluation of these biologic therapies.

Executive Summary
Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), is a

cornerstone in the treatment of several autoimmune diseases. The advent of infliximab

biosimilars has introduced cost-effective alternatives to the originator product. Extensive clinical

data from randomized controlled trials and real-world evidence have demonstrated that

approved infliximab biosimilars exhibit a highly similar efficacy, safety, and immunogenicity

profile to the originator infliximab across a range of indications, including rheumatoid arthritis

(RA), inflammatory bowel disease (IBD), and psoriasis. This guide delves into the key

comparative data and the experimental protocols that underpin these conclusions.
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Infliximab and its biosimilars exert their therapeutic effect by neutralizing the biological activity

of TNF-α, a key pro-inflammatory cytokine. By binding to both soluble and transmembrane

forms of TNF-α, infliximab prevents its interaction with its receptors (TNFR1 and TNFR2),

thereby inhibiting downstream signaling pathways that lead to inflammation, cell proliferation,

and apoptosis.[1][2]
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Caption: TNF-α signaling pathway and inhibition by Infliximab.
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Comparative Efficacy Data
The following tables summarize key efficacy data from pivotal clinical trials comparing

originator infliximab with its biosimilars in rheumatoid arthritis, inflammatory bowel disease, and

psoriasis.

Table 1: Efficacy in Rheumatoid Arthritis (RA)

Study
Treatmen
t Arms

Primary
Endpoint

ACR20
Respons
e

ACR50
Respons
e

ACR70
Respons
e

Citation(s
)

PLANETR

A

CT-P13 +

MTX

ACR20 at

Week 30
60.9% 35.1%

Not

Reported
[3][4][5]

Infliximab +

MTX
58.6% 34.2%

Not

Reported
[3][4][5]

Meta-

analysis

Biosimilar

+ MTX
ACR20

OR 3.31 vs

MTX alone

Similar to

Originator

Similar to

Originator
[6]

Infliximab +

MTX

OR 3.15 vs

MTX alone

Similar to

Originator

Similar to

Originator
[6]

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. MTX:

Methotrexate. OR: Odds Ratio.

Table 2: Efficacy in Inflammatory Bowel Disease (IBD)
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Study /
Analysis

Disease
Treatment
Arms

Key
Endpoint(s)

Result Citation(s)

NOR-

SWITCH

CD, UC, SpA,

RA, PsA, Ps

Switch to CT-

P13 vs.

continued

Infliximab

Disease

worsening at

52 weeks

30% vs. 26%

(Not inferior)
[7][8]

Real-world

cohort

Crohn's

Disease (CD)

Biosimilar

Infliximab

Clinical

Response/Re

mission at

Wk 14 & 52

84.2%/58% &

68.4%/52.6%
[9][10]

Originator

Infliximab

79.4%/46% &

57.1%/43%
[9][10]

Real-world

cohort

Ulcerative

Colitis (UC)

Biosimilar

Infliximab

Clinical

Response/Re

mission at

Wk 14 & 52

81.2%/56.2%

&

68.7%/62.5%

[9][10]

Originator

Infliximab

72%/64.1% &

66.7%/56.4%
[9][10]

Systematic

Review
IBD

Switch to CT-

P13 from

Infliximab

Sustained

clinical

response

High rates of

durable

response

[11]

CD: Crohn's Disease. UC: Ulcerative Colitis. SpA: Spondyloarthritis. RA: Rheumatoid Arthritis.

PsA: Psoriatic Arthritis. Ps: Psoriasis.
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Study /
Analysis

Treatment
Arms

Key
Endpoint(s)

Result Citation(s)

Real-world data
Biosimilar

Infliximab

PASI 75 at Week

46
84.62% [12]

PASI 90 at Week

46
54.95% [12]

EXPRESS trial

(Originator)
Infliximab

PASI 75 at Week

50
61% [12]

PASI 90 at Week

50
45% [12]

Review Article

Switch to

Remsima® (CT-

P13)

Clinical

Response

No significant

change in clinical

response

[13][14]

PASI 75/90: Psoriasis Area and Severity Index 75%/90% improvement from baseline.

Comparative Safety and Immunogenicity
Across numerous studies, the safety and immunogenicity profiles of infliximab biosimilars have

been found to be comparable to the originator product.

Table 4: Safety and Immunogenicity Overview

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7385065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7385065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7385065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7385065/
https://www.igibdscores.it/en/info-mayo-partial.php
https://globalrph.com/medcalcs/mayo-score-for-assessment-of-ulcerative-colitis-updated/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study
Treatment
Arms

Adverse
Events
(AEs)

Serious
AEs

Anti-Drug
Antibodies
(ADAs)

Citation(s)

NOR-

SWITCH

Switch to CT-

P13 vs.

continued

Infliximab

68% vs. 70% 9% vs. 10% 13% vs. 11% [7]

PLANETRA
CT-P13 vs.

Infliximab

Similar

incidence and

type

Similar

incidence

48.4% vs.

48.2% at

Week 30

[15][16]

PLANETAS
CT-P13 vs.

Infliximab

64.8% vs.

63.9%
Not specified

27.4% vs.

22.5% at

Week 30

[17][18]

Systematic

Review

Infliximab vs.

Biosimilars

Similar risk of

AEs and

infections

Not specified

Similar

immunogenici

ty profile

[11]

Experimental Protocols
Detailed methodologies from key comparative trials are outlined below to provide context for

the presented data.

The NOR-SWITCH Study
Study Design: A 52-week, randomized, double-blind, non-inferiority trial.[7][8] An open-label

extension study followed patients for an additional 26 weeks.[19][20]

Patient Population: Adult patients with Crohn's disease, ulcerative colitis, spondyloarthritis,

rheumatoid arthritis, psoriatic arthritis, or chronic plaque psoriasis who were on stable

treatment with originator infliximab for at least 6 months.[7][21]

Intervention: Patients were randomized 1:1 to either continue treatment with originator

infliximab or switch to the biosimilar CT-P13, with the dosing regimen remaining unchanged.

[7]
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Primary Endpoint: Disease worsening during the 52-week follow-up, defined by disease-

specific composite measures and a consensus between the investigator and patient leading

to a major change in treatment. The non-inferiority margin was set at 15%.[7][8]

Key Assessments:

Crohn's Disease: Harvey-Bradshaw Index (HBI).[19] The HBI assesses general well-

being, abdominal pain, number of liquid stools, presence of an abdominal mass, and

complications. A score of <5 indicates remission.[1][22][23][24]

Ulcerative Colitis: Partial Mayo Score (PMS).[19] The PMS includes stool frequency, rectal

bleeding, and a physician's global assessment. A total score of 0-1 suggests remission.[9]

[13][14]

Rheumatoid Arthritis: Disease Activity Score 28 (DAS28).[19]

Psoriasis: Psoriasis Area and Severity Index (PASI).[19] The PASI evaluates erythema,

induration, and scaling across four body regions. A PASI 75 indicates a 75% reduction

from the baseline score.[10][25][26][27][28]

Immunogenicity Assessment: Anti-drug antibodies were measured at baseline and

throughout the study.

The PLANETRA Study
Study Design: A Phase III, randomized, double-blind, parallel-group study.[4][5][15]

Patient Population: Patients with active rheumatoid arthritis despite treatment with

methotrexate (MTX).[4][29]

Intervention: Patients were randomized to receive either 3 mg/kg of CT-P13 or originator

infliximab, in combination with MTX and folic acid, via intravenous infusion at weeks 0, 2,

and 6, and then every 8 weeks up to week 54.[15][16]

Primary Endpoint: The American College of Rheumatology 20% (ACR20) response at week

30. Therapeutic equivalence was concluded if the 95% confidence interval for the treatment

difference was within ±15%.[4][16]
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Key Assessments:

ACR Response Criteria: An ACR20 response is defined as at least a 20% improvement in

tender and swollen joint counts, as well as a 20% improvement in at least three of the

following five criteria: patient's global assessment of disease activity, physician's global

assessment of disease activity, patient's assessment of pain, Health Assessment

Questionnaire (HAQ), and C-reactive protein (CRP) or erythrocyte sedimentation rate

(ESR).[3][30][31][32][33]

Immunogenicity Assessment: Anti-drug antibodies were measured using an

electrochemiluminescent immunoassay.[15]

The PLANETAS Study
Study Design: A Phase I, randomized, double-blind, parallel-group study, with a subsequent

open-label extension.[17][34]

Patient Population: Patients with active ankylosing spondylitis.[17]

Intervention: Patients were randomized to receive 5 mg/kg of either CT-P13 or originator

infliximab.[17] In the extension study, all patients received open-label CT-P13.[34][35]

Primary Endpoints: Area under the concentration-time curve (AUC) and maximum steady-

state serum concentration (Cmax,ss) between weeks 22 and 30 to establish

pharmacokinetic equivalence.[17]

Key Efficacy Assessments: Assessment in Ankylosing Spondylitis (ASAS) 20% and 40%

improvement criteria (ASAS20 and ASAS40).[17]

Immunogenicity Assessment: Anti-drug antibodies were measured using an

electrochemiluminescent method.[34]

Anti-Drug Antibody (ADA) Assays
The detection of ADAs is a critical component in evaluating the immunogenicity of biologic

drugs. Various immunoassay methods are employed in clinical studies:
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Enzyme-Linked Immunosorbent Assay (ELISA): A commonly used method for detecting

ADAs.[6][36]

Radioimmunoassay (RIA): Another frequently utilized technique for ADA detection.[6][36]

Drug-Tolerant Assays: Newer methods, such as the Precipitation and Acid Dissociation

(PandA) method, are designed to detect ADAs even in the presence of circulating drug,

which can interfere with conventional assays.[12]

Neutralizing Antibody (NAb) Bioassays: These assays, like the iLite™ infliximab NAb

bioassay, specifically measure antibodies that inhibit the biological activity of the drug.[12]

The incidence of ADAs can vary depending on the assay used and the patient population.[6]

[36]

Conclusion
The comprehensive body of evidence from rigorous clinical trials and real-world studies

indicates that infliximab biosimilars are comparable to the originator product in terms of

efficacy, safety, and immunogenicity. For researchers and drug development professionals, this

extensive dataset provides a solid foundation for understanding the therapeutic equivalence of

these agents. The detailed experimental protocols of pivotal studies such as NOR-SWITCH,

PLANETRA, and PLANETAS offer valuable insights into the design and execution of biosimilar

comparability studies. The continued monitoring of long-term outcomes in real-world settings

will further solidify the role of infliximab biosimilars in the management of autoimmune

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://badgut.org/wp-content/uploads/GI-Society-Assessing-IBD-EN.pdf
https://www.gastrotraining.com/calculators/harvey-bradshaw-index-hbi
https://badgut.org/information-centre/a-z-digestive-topics/assessing-ibd/
https://www.medicalnewstoday.com/articles/pasi-score
http://pasi.corti.li/
https://dermnetnz.org/topics/pasi-score
https://www.pasitraining.com/calculator/step_1.php
https://www.researchgate.net/publication/236921609_A_randomised_double-blind_parallel-group_study_to_demonstrate_equivalence_in_efficacy_and_safety_of_CT-P13_compared_with_innovator_infliximab_when_coadministered_with_methotrexate_in_patients_with_act
https://www.quanticate.com/blog/acr-response-criteria
https://eprovide.mapi-trust.org/instruments/american-college-of-rheumatology-20-50-70-response-criteria
https://www.ncbi.nlm.nih.gov/books/NBK549704/
https://www.ncbi.nlm.nih.gov/books/NBK549704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5284340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5284340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5284340/
https://www.researchgate.net/figure/Figure1-Patient-disposition-during-the-PLANETAS-extension-study-All-patients-who_fig2_301668745
https://www.researchgate.net/publication/323130249_Immunoassay_methods_used_in_clinical_studies_for_the_detection_of_anti-drug_antibodies_to_adalimumab_and_infliximab
https://www.benchchem.com/product/b1251215#comparing-the-efficacy-of-infliximab-originator-and-its-biosimilars
https://www.benchchem.com/product/b1251215#comparing-the-efficacy-of-infliximab-originator-and-its-biosimilars
https://www.benchchem.com/product/b1251215#comparing-the-efficacy-of-infliximab-originator-and-its-biosimilars
https://www.benchchem.com/product/b1251215#comparing-the-efficacy-of-infliximab-originator-and-its-biosimilars
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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